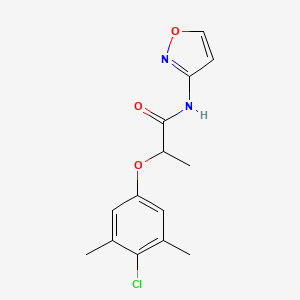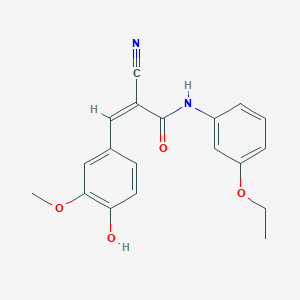![molecular formula C16H13BrN4S B4850871 2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B4850871.png)
2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE
Overview
Description
2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that features a benzimidazole moiety fused with a thienopyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common approach includes the initial formation of the benzimidazole core, followed by the introduction of the thienopyridine moiety through coupling reactions. Key steps often involve:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives.
Bromination and Methylation:
Coupling Reactions: The final step involves coupling the benzimidazole core with a thienopyridine derivative under conditions that may include palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Materials Science: Its electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Organic Electronics: The compound can be used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-(1H-BENZIMIDAZOL-2-YL)ANILINE: Shares the benzimidazole core but lacks the thienopyridine moiety.
4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE: Contains a similar benzimidazole structure but with different substituents.
Uniqueness
The uniqueness of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE lies in its combined benzimidazole and thienopyridine structure, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and molecular interactions.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4S/c1-7-11-13(18)14(22-16(11)19-8(2)12(7)17)15-20-9-5-3-4-6-10(9)21-15/h3-6H,18H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTIMXUWSONOAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Br)C)C3=NC4=CC=CC=C4N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde](/img/structure/B4850797.png)
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4850798.png)

![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-[3-(methylthio)propyl]hydrazinecarbothioamide](/img/structure/B4850809.png)

![N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4850831.png)
![4-methyl-3-[2-(4-morpholinyl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B4850843.png)

![N-[(FURAN-2-YL)METHYL]-1-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4850864.png)


![4-({2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4850880.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B4850887.png)
